![molecular formula C13H22N4O7 B1674463 Laninamivir CAS No. 203120-17-6](/img/structure/B1674463.png)
Laninamivir
描述
准备方法
拉尼奈米韦的制备涉及多种合成路线和反应条件。 一种方法是在酸性阳离子树脂存在下,使扎那米韦与甲醇反应生成扎那米韦甲酯 . 然后,该酯在碱性条件下与碳酸二甲酯反应生成中间体 . 随后与碘甲烷和碱反应,然后使用阳离子树脂调节 pH 值,生成另一种中间体 . 最后,该中间体与辛酰氯反应生成拉尼奈米韦辛酸酯 . 该方法的特点是简单、成本低、能耗低,产品纯度高 .
化学反应分析
拉尼奈米韦会发生各种化学反应,包括:
氧化和还原: 拉尼奈米韦可以发生氧化和还原反应,尽管关于这些反应的具体细节有限。
取代: 该化合物可以参与取代反应,特别是涉及其官能团。
常用试剂和条件: 这些反应中常用的试剂包括甲醇、碳酸二甲酯、碘甲烷和辛酰氯.
主要产物: 这些反应产生的主要产物是拉尼奈米韦辛酸酯.
科学研究应用
Laninamivir octanoate is a long-acting neuraminidase inhibitor (NAI) effective against seasonal influenza, including oseltamivir-resistant strains, in adults . It is a prodrug of R-125489, which inhibits neuraminidase in influenza A and B viruses, preventing viral growth and reducing the duration of illness .
Scientific Research Applications
This compound octanoate has been evaluated in clinical trials for both treatment and post-exposure prophylaxis of influenza .
Treatment of Influenza
- A single inhalation of this compound octanoate has been found to be effective for treating seasonal influenza in adults .
- In a double-blind, randomized controlled trial, this compound octanoate was compared to oseltamivir for treating influenza patients . Patients aged 20 years and older with influenza symptoms were given either 40 mg of this compound octanoate, 20 mg of this compound octanoate, or oseltamivir. This compound octanoate was administered via a single inhalation on day 1, while oseltamivir (75 mg) was given orally twice daily for 5 days. The primary endpoint was the time to illness alleviation .
- The median time to illness alleviation was similar between the 40-mg this compound octanoate group (73.0 hours) and the oseltamivir group (73.6 hours) .
- A study showed that this compound octanoate has similar efficacy and safety to oseltamivir in treating influenza, including influenza A(H1N1)2009, in patients with chronic respiratory diseases .
Post-Exposure Prophylaxis
- This compound octanoate has also been studied for post-exposure prophylaxis against influenza .
- A double-blind, multicenter, randomized, placebo-controlled study assessed the effectiveness of a single 40 mg dose of this compound octanoate compared to placebo for post-exposure prophylaxis. Participants who had lived with someone with influenza within 48 hours of their symptom onset were randomly assigned to receive 40 mg of this compound octanoate in a single dose, 20 mg of this compound octanoate once daily for 2 days, or a placebo. The primary endpoint was the proportion of participants who developed clinical influenza (defined as influenza virus positive, an axillary temperature >37.5°C, and at least two symptoms) over a 10-day period .
- A single 40 mg dose of this compound octanoate significantly reduced the development of influenza compared to the placebo (P = 0.001) .
Comparative Efficacy
- This compound is one of several neuraminidase inhibitors (NIs) used to prevent and treat influenza . Other NIs include zanamivir, oseltamivir and peramivir .
- One study compared oseltamivir (75 mg twice daily for 5 days), this compound (40 mg once), and peramivir (300 mg once) in outpatients with seasonal influenza. The study collected data on the course of symptoms such as fever, coughing, sore throat, nasal discharge, headache, muscle pains, joint pains, nausea/vomiting, and diarrhea .
This compound Nebulizer
- One study compared a this compound nebulizer group, and other drugs group. The this compound nebulizer group had a significantly higher proportion of influenza B patients than the other drugs group .
Data Tables
Safety and Tolerability
作用机制
拉尼奈米韦通过抑制流感病毒的神经氨酸酶发挥作用 . 这种酶对于从感染细胞释放新的病毒颗粒至关重要。 通过抑制神经氨酸酶,拉尼奈米韦阻止了病毒在呼吸道内的传播 . 该化合物与神经氨酸酶的活性位点结合,诱导构象变化,抑制其活性 .
相似化合物的比较
拉尼奈米韦与其他神经氨酸酶抑制剂如奥司他韦、扎那米韦和帕拉米韦进行比较 . 虽然所有这些化合物都针对神经氨酸酶,但拉尼奈米韦由于其长效性质和对奥司他韦耐药菌株的有效性而独一无二 . 类似的化合物包括:
奥司他韦: 以“达菲”的名称销售,是一种口服神经氨酸酶抑制剂。
扎那米韦: 以“瑞乐沙”的名称销售,是一种吸入式神经氨酸酶抑制剂。
帕拉米韦: 以“乐百氏”的名称销售,是一种静脉注射神经氨酸酶抑制剂.
生物活性
Laninamivir is a neuraminidase inhibitor (NAI) used primarily for the treatment and prevention of influenza. Its unique structure and mechanism of action allow it to effectively inhibit various strains of influenza viruses, including those resistant to other antiviral agents like oseltamivir. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables highlighting its efficacy and safety.
Structural Characteristics
This compound is structurally related to the NA transition state analogue Neu5Ac2en, with a core structure that includes a 4-guanidino group and a 7-methoxy group, enhancing its binding affinity to neuraminidase (NA) enzymes from different influenza virus subtypes. The presence of the 7-methoxy group increases its retention in lung tissues, making it effective even after a single inhalation dose .
This compound functions by binding to the active site of the neuraminidase enzyme, preventing the cleavage of sialic acid residues from glycoproteins on the host cell surface. This inhibition blocks viral release and spread, effectively controlling influenza infection. Studies have shown that this compound exhibits potent inhibition against various NA subtypes, including those resistant to oseltamivir .
Case Study: Post-Exposure Prophylaxis
A clinical trial involving 803 participants demonstrated that a single administration of this compound octanoate significantly reduced the incidence of clinical influenza compared to placebo. The results indicated a relative risk reduction of 62.8% for the 40 mg dose and 63.1% for the 20 mg dose . The proportions of participants with symptomatic influenza were notably lower in the treatment groups compared to placebo (Table 1).
Treatment Group | Clinical Influenza (%) | Symptomatic Influenza (%) |
---|---|---|
This compound 40 mg | 4.5% (12/267) | 8.6% (23/267) |
This compound 20 mg | 4.5% (13/269) | 9.3% (25/269) |
Placebo | 12.1% (32/265) | 18.9% (50/265) |
Case Study: Efficacy in Adults with Influenza
In another double-blind randomized trial involving 996 patients, this compound octanoate was compared to oseltamivir for treating influenza. The median time to illness alleviation was similar between groups, with this compound showing a slightly faster recovery time in some cases . Notably, the proportion of patients shedding the virus at day three was significantly lower in those treated with this compound compared to oseltamivir (P = .006) .
Safety Profile
This compound has been reported to have a favorable safety profile, with adverse effects comparable to those observed with placebo treatments. In trials involving patients with chronic respiratory diseases, no specific adverse events related to this compound were reported, indicating its relative safety even in vulnerable populations .
属性
IUPAC Name |
(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O7/c1-5(19)16-9-6(17-13(14)15)3-8(12(21)22)24-11(9)10(23-2)7(20)4-18/h3,6-7,9-11,18,20H,4H2,1-2H3,(H,16,19)(H,21,22)(H4,14,15,17)/t6-,7+,9+,10+,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRRHYPPQFELSF-CNYIRLTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)OC)C(=O)O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)OC)C(=O)O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942457 | |
Record name | Laninamivir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203120-17-6 | |
Record name | Laninamivir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203120-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Laninamivir [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203120176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Laninamivir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12791 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Laninamivir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LANINAMIVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B408IW3GL5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。